
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine is a nucleoside analogue, which means it is a chemically modified version of a natural nucleoside Nucleosides are essential components of nucleic acids, such as DNA and RNA, and play crucial roles in various cellular processes, including DNA replication and repair, RNA transcription, and cell signaling
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected ribothymidine or uridine.
Thiol-Ene Addition: The key step involves the photoinduced thiol-ene addition of various thiols to the 3’-exomethylene derivatives of the sugar.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analogue.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its interactions with enzymes involved in nucleic acid metabolism.
Industry: The compound can be used in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine involves its incorporation into nucleic acids, where it acts as an antimetabolite. By competing with natural nucleosides, it disrupts DNA and RNA synthesis, leading to cytotoxic effects. This disruption can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)uracil: Similar structure but with uracil instead of thymine.
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)cytosine: Similar structure but with cytosine instead of thymine.
Uniqueness
1-(3-C-Cyano-3-deoxy-B-D-xylo-pentofuranosyl)thymine is unique due to its specific modifications, which confer distinct biological activities. Its cyano group and deoxy modifications enhance its stability and bioactivity, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
117174-35-3 |
|---|---|
Fórmula molecular |
C11H13N3O5 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O5/c1-5-3-14(11(18)13-9(5)17)10-8(16)6(2-12)7(4-15)19-10/h3,6-8,10,15-16H,4H2,1H3,(H,13,17,18)/t6-,7+,8+,10+/m0/s1 |
Clave InChI |
DWXOIPDJUIXUPY-OKJYPTKPSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)C#N)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


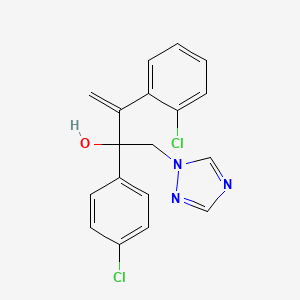

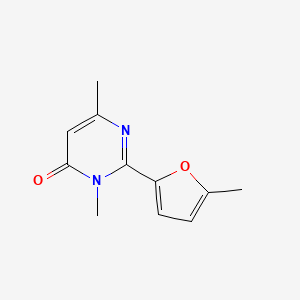

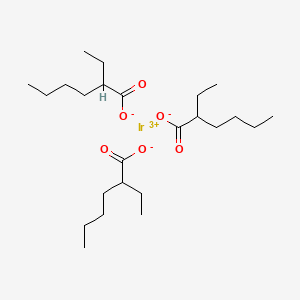

![Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[5.3.0.02,4]deca-5,7,9-triene-2,3-dicarboxylate](/img/structure/B12804643.png)
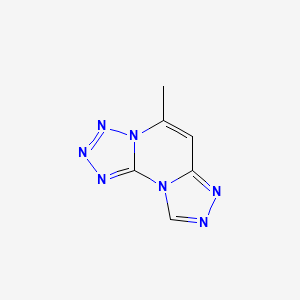
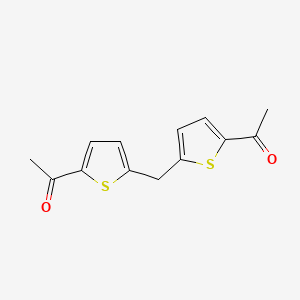
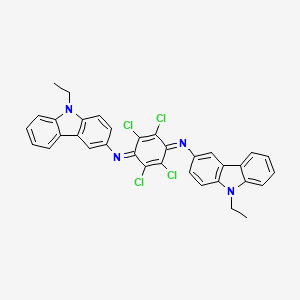
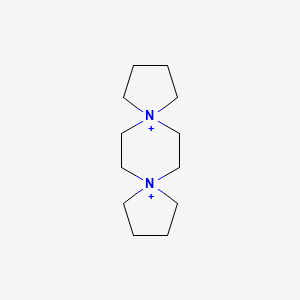
![Dimethyl 5-({[4-(hexadecyloxy)-3-nitrophenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12804682.png)


